![molecular formula C26H24N2O4 B2442652 benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 402504-48-7](/img/structure/B2442652.png)
benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of dihydropyrimidinones . Dihydropyrimidinones are a class of compounds that have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Chemical Reactions Analysis
The Biginelli reaction is a key step in the synthesis of similar compounds . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), resulting in highly functionalized heterocycles .
Scientific Research Applications
- The compound can be synthesized via bromination, benzyl protection, and halogen exchange reactions from 4-tert-octylphenol . This method offers improved yield and simplified purification.
- Specifically, it is used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Substituted 2-iodophenols, including compounds like the one , play a crucial role in introducing steric bulk groups into these catalysts via Suzuki coupling or Ullmann coupling reactions .
Synthesis and Characterization
Application in Ullmann Coupling Reaction
Polymerization Catalysts: (Contextual Application):
Bioactivity Studies: (Alternative Application):
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo various chemical reactions such as benzylic substitution and benzylation . These reactions could potentially alter the function of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound may interfere with various biochemical pathways. For instance, it might disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence . .
Future Directions
properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-23(25(29)32-17-20-12-6-3-7-13-20)24(28-26(30)27-18)21-14-8-9-15-22(21)31-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSCYGFESWHIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
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